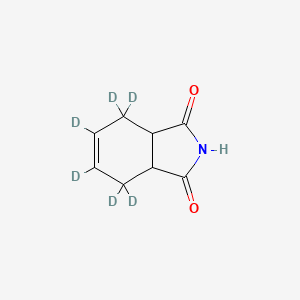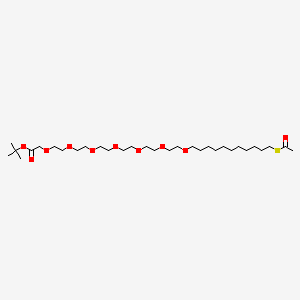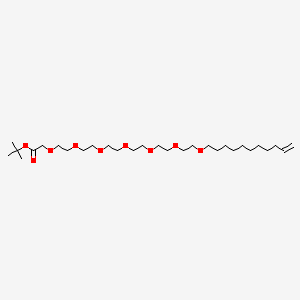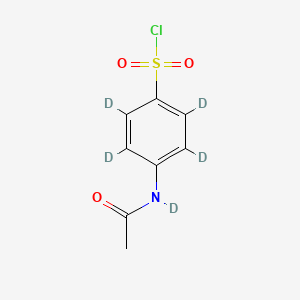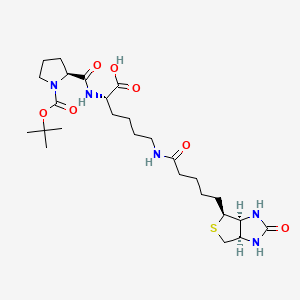
Biocytin-N-(t-boc)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biocytin-N-(t-boc)-L-proline is a compound with the molecular formula C26H43N5O7S and a molecular weight of 569.718 . It is a white solid and is not intended for human or veterinary use. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C26H43N5O7S . More detailed structural analysis would require additional resources such as NMR spectroscopy .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 100-105°C . It is soluble in DMF, Ethanol, and Methanol . Its molecular weight is 569.71 .Wissenschaftliche Forschungsanwendungen
Role in Metabolism and Gene Expression
Biotin, including its derivatives like biocytin, plays a crucial role in glucose, fatty acids, and amino acids metabolism. A study on biotinidase knockout mice, which are deficient in biotin reutilization, revealed cellular energy deficits and altered gene expression in central-carbon metabolism, similar to nutritional biotin deprivation. This suggests the significance of biotin and its derivatives in metabolic pathways and gene regulation (Hernandez-Vazquez et al., 2013).
Biocytin Derivatives in Biocatalytic Methods
Biocytin derivatives, including N-Cbz and N-Boc-protected forms, have been utilized in biocatalytic methods. For instance, an enzymatic method for converting L-ornithine to various biocytin derivatives including N-Boc-5-hydroxy-L-proline was developed. This demonstrates the application of biocytin derivatives in synthesizing key intermediates in pharmaceuticals (Hanson et al., 2011).
Use in Peptide Synthesis
The use of biocytin derivatives in peptide synthesis is evident from a method described for preparing biotinylated peptides with a free amino terminus. N-α-Boc-biocytin was used in synthesizing a biotinylated peptide, indicating the utility of biocytin derivatives in producing specific peptide structures (Geahlen et al., 1992).
Applications in Neuroanatomical Tracing
Biocytin, as an anterograde neuroanatomical tract-tracing marker, has been evaluated for its effectiveness in labeling neurons. It's shown to retain high-affinity binding to avidin, used for labeling cell bodies, dendrites, and axonal processes, highlighting its utility in neuroanatomical studies (King et al., 1989).
Enzymatic Activity and Biotin Recycling
Biotinidase, an enzyme crucial for recycling biotin, acts on biocytin to liberate biotin, highlighting biocytin's role in vitamin recycling and bioavailability. This is critical for understanding inherited metabolic disorders related to biotin recycling (Cole et al., 1994).
Biotinidase Activity on Biotinyl Peptides
A study on the specificity of human plasma biotinidase revealed its higher hydrolysis rate for biocytin compared to longer biotinyl peptides. This finding underscores the unique enzymatic activity of biotinidase, particularly towards biocytin (Craft et al., 1985).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYSEWVLQYMPH-JLCRNFDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747147 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356383-21-5 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

